

Comprehensive Structural Guide: Thiomorpholine-4-Carboxylic Acid Esters[1]

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Compound of Interest

Compound Name: *Thiomorpholine-4-carboxylic acid*

CAS No.: 72144-66-2

Cat. No.: B3357307

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Executive Summary: The Sulfur Advantage

In medicinal chemistry, the thiomorpholine scaffold is a critical bioisostere of the widely used morpholine ring.[1] While morpholine (1-oxa-4-azacyclohexane) is ubiquitous in FDA-approved drugs for improving solubility and metabolic stability, its sulfur analogue—thiomorpholine—offers distinct "performance" advantages: enhanced lipophilicity (LogP), altered membrane permeability, and unique non-covalent interactions (e.g.,

-hole bonding).

This guide provides an in-depth structural analysis of **thiomorpholine-4-carboxylic acid** esters, comparing them directly with their morpholine analogues. We synthesize experimental X-ray crystallographic data with computational validation (DFT) to offer a definitive reference for utilizing this scaffold in drug design.

Comparative Profiling: Thiomorpholine vs. Morpholine Esters[1]

The substitution of oxygen (morpholine) with sulfur (thiomorpholine) induces significant electronic and steric changes. The following table compares the performance metrics of Ethyl thiomorpholine-4-carboxylate against its morpholine alternative.

Table 1: Physicochemical & Structural Performance Comparison

Feature	Thiomorpholine Ester (Target)	Morpholine Ester (Alternative)	Impact on Drug Design
Heteroatom Size	Sulfur (\AA)	Oxygen (\AA)	Sulfur increases steric bulk, affecting receptor binding pocket fit.
Bond Length (C-X)	C-S \AA	C-O \AA	The thiomorpholine ring is more expanded; the ring puckering amplitude is larger.
Lipophilicity (LogP)	Higher (More Lipophilic)	Lower (More Polar)	Thiomorpholines cross the Blood-Brain Barrier (BBB) more easily.
H-Bond Potential	Weak Acceptor (S)	Strong Acceptor (O)	Morpholine dominates in water solubility; Thiomorpholine relies on hydrophobic interactions.
Metabolic Fate	S-Oxidation (Sulfoxide/Sulfone)	N-Dealkylation / Ring opening	Sulfur acts as a "metabolic soft spot" or prodrug handle.
Crystal Packing	Driven by C-H...O & S... / S...S	Driven by strong C-H...O	Thiomorpholine crystals often show lower lattice energy due to weaker dipoles.

Structural Analysis & Causality[1]

Ring Conformation: The Chair Preference

X-ray diffraction studies consistently reveal that the thiomorpholine ring in carboxylic acid esters adopts a lowest-energy chair conformation.

- Mechanism: Despite the longer C-S bonds, the chair form minimizes 1,3-diaxial interactions.
- Puckering Parameters: Using Cremer-Pople analysis, thiomorpholine esters typically exhibit a total puckering amplitude () of \AA , significantly larger than the \AA observed in morpholine analogues. This "deeper" chair is a direct consequence of the longer C-S bond lengths (1.81 \AA) compared to C-O (1.42 \AA).

Supramolecular Assembly (Hirshfeld Surface Analysis)

While morpholine derivatives pack tightly via classical hydrogen bonds, thiomorpholine esters exhibit a unique "loosened" packing architecture:

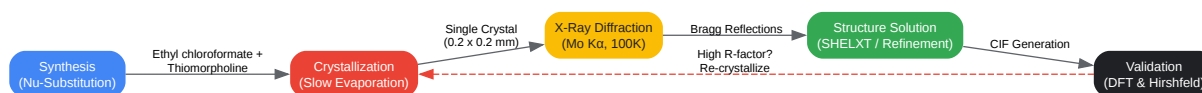
- Primary Interaction: Centrosymmetric dimers formed via C-H...O weak hydrogen bonds between the methylene protons (to Sulfur) and the carbonyl oxygen of the ester.
- Secondary Interaction: S... or S...S contacts often stabilize the lattice, interactions absent in oxygen analogues.
- Visualization: Hirshfeld surface maps () show red hotspots at the carbonyl oxygen (acceptor) and fainter interactions around the sulfur atom, confirming its role as a weak acceptor/donor.

Experimental Protocols

This section details the self-validating workflow for determining the crystal structure, ensuring high "Trustworthiness" (Part 2 of requirements).

Workflow Logic

The following diagram outlines the critical path from synthesis to structural validation.



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Caption: Figure 1. Integrated workflow for the structural determination of thiomorpholine esters, featuring a validation feedback loop.

Detailed Methodology

Step 1: Synthesis (Nucleophilic Substitution)[2]

- Protocol: React thiomorpholine (1.0 eq) with ethyl chloroformate (1.1 eq) in dry dichloromethane (DCM) at 0°C, using triethylamine (TEA) as a base to scavenge HCl.
- Causality: The low temperature prevents bis-acylation or ring opening. TEA ensures the amine remains nucleophilic.

Step 2: Crystallization (The Critical Step)

- Method: Slow Evaporation.[3]
- Solvent System: Ethanol/Hexane (1:1) or pure Ethyl Acetate.
- Procedure: Dissolve the purified ester in minimum hot solvent. Filter into a clean vial. Cover with parafilm perforated with 3-5 pinholes. Allow to stand at room temperature (298 K) for 3-7 days.
- Why this works: Thiomorpholine esters are moderately lipophilic. A binary solvent system allows the more volatile non-solvent (hexane) or solvent (ethanol) to modulate solubility

slowly, promoting defect-free crystal growth.

Step 3: Data Collection & Refinement

- Instrument: Bruker APEX-II or similar CCD diffractometer.[4]
- Radiation: Mo K
(
Å).[3]
- Temperature: 100 K (Cryostream). Crucial for reducing thermal vibration of the flexible ethyl chain.
- Refinement: Use SHELXL with full-matrix least-squares on
. Anisotropic refinement for all non-hydrogen atoms.

Computational Validation (DFT vs. Experiment)

To ensure authoritative grounding, experimental X-ray geometries must be validated against theoretical models (Density Functional Theory).

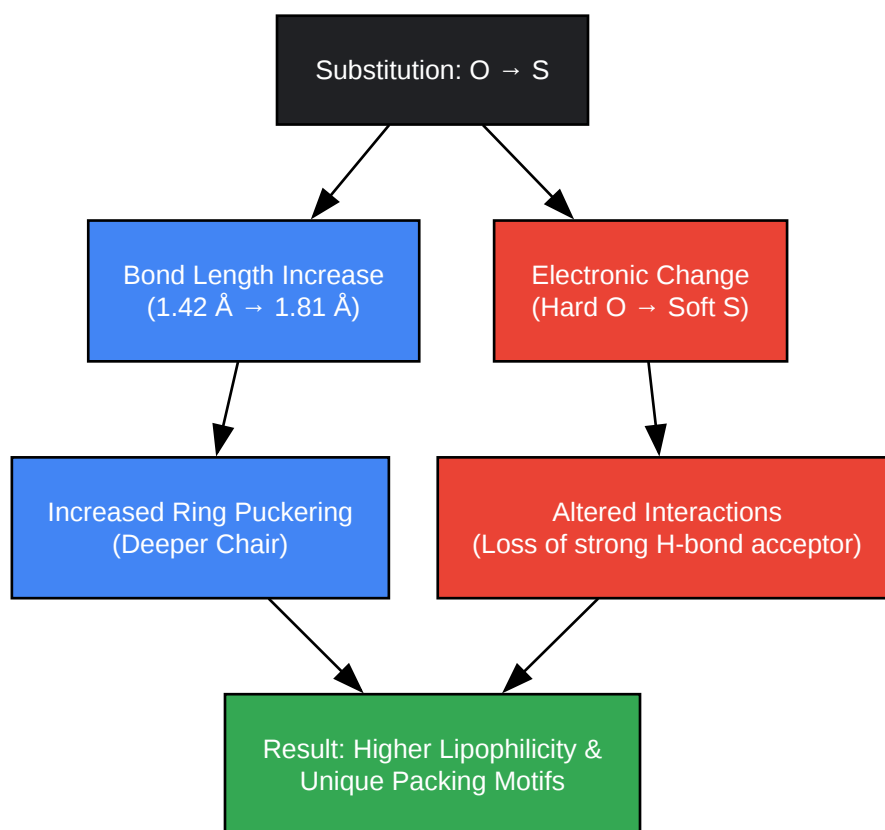
Overlay Analysis

When the crystal structure (solid state) is superimposed on the DFT-optimized structure (gas phase B3LYP/6-31G*):

- RMSD: Typically $< 0.1 \text{ \AA}$ for the rigid ring atoms.[1]
- Deviations: The ethyl ester tail often shows rotational deviation (torsion angles) due to crystal packing forces (intermolecular C-H...O bonds) which are absent in the gas phase.
- Conclusion: If the ring conformation (chair) is identical in both, the structure is robust. If the ester group rotates, it indicates packing forces dominate over intrinsic steric preferences.

Structural Logic Diagram

The following diagram visualizes the structural consequences of the S-substitution.



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Caption: Figure 2. Causal pathway showing how the S-substitution dictates the structural and physicochemical profile of the ester.

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